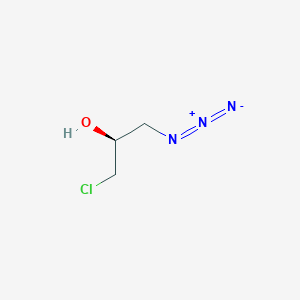

2-Propanol, 1-azido-3-chloro-, (2S)-

Description

Significance of Chiral Azidoalcohols in Modern Synthetic Strategies

Chiral azidoalcohols, such as the title compound, are of paramount importance in modern synthetic strategies due to their trifunctional nature. The azide (B81097) group serves as a versatile precursor to primary amines through reduction, a critical functional group in a vast array of bioactive molecules. It also enables the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for molecular assembly and bioconjugation. smolecule.comacs.org

The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone or etherification. The presence of a chlorine atom offers an additional site for nucleophilic substitution, further enhancing the synthetic utility of these molecules. The defined stereochemistry at the alcohol-bearing carbon is crucial, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. The use of enantiomerically pure building blocks like (2S)-2-Propanol, 1-azido-3-chloro- avoids the need for costly and often inefficient chiral separations at later stages of a synthesis.

Historical Context of Azidopropanol Derivatives in Chemical Synthesis

The development of synthetic routes to azidopropanol derivatives is closely linked to the broader history of epoxide chemistry. The ring-opening of epoxides, particularly readily available epichlorohydrin (B41342), with azide nucleophiles has long been a fundamental method for preparing these compounds. cmu.edu Early research focused on the synthesis and reactions of racemic azidopropanols.

The drive for enantiomerically pure pharmaceuticals spurred the development of methods for asymmetric synthesis. This includes the use of chiral catalysts for the enantioselective opening of meso-epoxides or the kinetic resolution of racemic epoxides. acs.org The development of reliable methods to produce specific enantiomers of azidopropanol derivatives, including the (2S)-isomer of 1-azido-3-chloro-2-propanol (B22412), has been a significant advancement, enabling their use in the targeted synthesis of complex chiral molecules.

Overview of Key Research Areas Pertaining to (2S)-2-Propanol, 1-azido-3-chloro-

Research involving (2S)-2-Propanol, 1-azido-3-chloro- is primarily concentrated in its application as a key chiral intermediate in the synthesis of high-value molecules. The principal research areas include:

Asymmetric Synthesis of Pharmaceuticals: This is the most significant area of application. The compound serves as a precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly beta-blockers. The stereocenter in the building block directly translates to the desired stereochemistry in the final drug molecule.

Development of Chiral Ligands: The amino alcohol functionality that can be readily derived from this compound is a common structural motif in chiral ligands used for asymmetric catalysis.

Click Chemistry and Bioconjugation: The azide group allows for the attachment of this chiral fragment to other molecules, such as peptides, nucleotides, or polymers, using click chemistry. This has applications in materials science and medicinal chemistry for the creation of novel conjugates.

The primary synthetic route to (2S)-2-Propanol, 1-azido-3-chloro- involves the enantioselective ring-opening of epichlorohydrin with an azide source. This can be achieved through enzymatic catalysis or with chiral metal-based catalysts, which ensure the formation of the desired (2S)-enantiomer with high enantiomeric excess. acs.orgmdpi.com

The functional groups of (2S)-2-Propanol, 1-azido-3-chloro- can undergo a variety of chemical transformations:

Reduction of the Azide: The azide group is readily reduced to a primary amine using reagents such as hydrogen gas with a palladium catalyst or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). This is a key step in the synthesis of many chiral amines.

Nucleophilic Substitution of the Chloride: The chlorine atom can be displaced by various nucleophiles to introduce further diversity into the molecular structure.

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo etherification or esterification to introduce other functional groups.

The strategic combination of these reactions allows for the efficient and stereocontrolled synthesis of a wide range of complex chiral molecules from this single, versatile building block.

Properties

CAS No. |

681225-50-3 |

|---|---|

Molecular Formula |

C3H6ClN3O |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

(2S)-1-azido-3-chloropropan-2-ol |

InChI |

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2/t3-/m1/s1 |

InChI Key |

DTXBDTUEXOVFTN-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@@H](CCl)O)N=[N+]=[N-] |

Canonical SMILES |

C(C(CCl)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 Propanol, 1 Azido 3 Chloro

Enantioselective Synthesis Approaches to (2S)-2-Propanol, 1-azido-3-chloro-

Enantioselective strategies are paramount for the synthesis of (2S)-1-azido-3-chloro-2-propanol, ensuring the precise three-dimensional arrangement of the molecule's functional groups.

A primary and effective route to (2S)-1-azido-3-chloro-2-propanol begins with an enantiomerically pure precursor, most commonly (S)-epichlorohydrin. The synthesis of this key chiral building block can be achieved through methods like the kinetic hydrolytic resolution of racemic epichlorohydrin (B41342), often catalyzed by chiral salen-Co(III) complexes. sioc-journal.cn This process selectively hydrolyzes one enantiomer, leaving the other, in this case, (S)-epichlorohydrin, in high enantiomeric excess (>99% ee). sioc-journal.cn

Once the (S)-epichlorohydrin is obtained, it serves as the direct precursor for the target molecule. The synthesis proceeds via a ring-opening reaction where an azide (B81097) source attacks the epoxide ring. This reaction is designed to be highly regioselective, targeting the less substituted carbon atom of the epoxide.

Table 1: Synthesis via Chiral Epichlorohydrin

| Precursor | Key Transformation | Product | Reference |

|---|---|---|---|

| Racemic Epichlorohydrin | Kinetic Hydrolytic Resolution | (S)-Epichlorohydrin | sioc-journal.cn |

The core of synthesizing (2S)-1-azido-3-chloro-2-propanol from (S)-epichlorohydrin is the stereocontrolled nucleophilic ring-opening of the epoxide. This reaction is typically performed using sodium azide (NaN₃) as the azide anion source. smolecule.comnih.gov The reaction mechanism is an Sₙ2-type attack, where the azide nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form the corresponding azido (B1232118) alcohol. utwente.nllibretexts.org

For an unsymmetrical epoxide like epichlorohydrin, the regioselectivity of the azide attack is crucial. Under neutral or basic conditions, the azide ion preferentially attacks the less sterically hindered carbon atom. utwente.nllibretexts.org In the case of (S)-epichlorohydrin, this attack occurs at the C1 position, leading to the desired product, (2S)-1-azido-3-chloro-2-propanol. The reaction proceeds with an inversion of configuration at the site of attack, a hallmark of the Sₙ2 mechanism. nih.gov

Various conditions have been explored to optimize this reaction. While classical methods often require long reaction times and may produce byproducts, newer protocols aim for milder and more efficient transformations. cmu.edu For instance, the use of water as a solvent has been shown to facilitate the regio- and stereoselective ring-opening of epoxides by sodium azide. nih.gov Additionally, Lewis acids like cerium(III) chloride can be used to promote the reaction, leading to high yields and excellent regioselectivity under mild, neutral conditions. organic-chemistry.org

Table 2: Conditions for Nucleophilic Ring-Opening of Epoxides with Azide

| Epoxide | Azide Source | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Enantiopure (S)-styryl and pyridyl oxiranes | Sodium Azide | Hot water | Preferential attack at the internal carbon with complete inversion of configuration. | nih.gov |

| Various epoxides | Sodium Azide | Water, pH-controlled (acidic or basic) | pH controls regioselectivity; acidic conditions can favor attack at the more substituted carbon. | cmu.edu |

An alternative to direct asymmetric synthesis is the kinetic resolution of a racemic mixture of 1-azido-3-chloro-2-propanol (B22412). Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, particularly lipases, to separate enantiomers. rsc.org In this approach, a racemic mixture of the azidoalcohol is subjected to an enzyme-catalyzed reaction, such as acylation. nih.gov

The enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For example, a lipase (B570770) might selectively acylate the (R)-enantiomer of the azidoalcohol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated. Lipases from sources like Candida antarctica (CAL-B) and Pseudomonas fluorescens are commonly used for these types of resolutions. nih.gov This method is a cornerstone in producing a wide range of enantiopure alcohols for the pharmaceutical industry. nih.gov

Beyond enzymatic methods, non-enzymatic chiral catalysis offers another avenue for kinetic resolution. This strategy employs small, chiral organic molecules as catalysts. For instance, a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP) has been successfully used to catalyze the kinetic resolution of racemic 1,2-azidoalcohols through enantioselective acylation. sci-hub.se

In this process, the chiral catalyst activates the acylating agent (e.g., acetic anhydride) and directs its reaction preferentially with one of the alcohol's enantiomers. This allows for the separation of the enantiomers, with one being acylated and the other remaining as an alcohol, achieving high enantiomeric excess (up to 99% ee) and good selectivity. sci-hub.se

Alternative Synthetic Routes to (2S)-2-Propanol, 1-azido-3-chloro- and its Enantiomers

While routes starting from epichlorohydrin are common, alternative strategies involving different starting materials can also be employed.

An alternative synthetic pathway involves starting with a propanol (B110389) derivative that already contains the chloro and hydroxyl groups, such as 3-chloro-1,2-propanediol (B139630). The synthesis of the enantiomerically pure (S)-3-chloro-1,2-propanediol can be accomplished by the selective metabolic action of certain microorganisms on the racemic mixture. google.com For example, microorganisms like Geotrichum fermentans can selectively metabolize the (R)-enantiomer, leaving the (S)-enantiomer behind. google.com

Once the chiral diol is obtained, the synthesis would require regioselective conversion of one of the hydroxyl groups into an azide. This typically involves a two-step process: first, the selective activation of the primary hydroxyl group (at C1) by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide source. The challenge in this route lies in achieving high regioselectivity in the initial activation step, ensuring that only the primary hydroxyl group reacts while the secondary hydroxyl group at C2 remains untouched.

Conversion from Related Halogenated Propanols

The synthesis of (2S)-1-azido-3-chloro-2-propanol often originates from readily available halogenated C3 building blocks. A primary route involves the nucleophilic substitution reaction on a suitable precursor, such as an optically active chloropropanediol or epichlorohydrin.

One common strategy is the conversion of (R,S)-3-chloro-1,2-propanediol. googleapis.com This racemic mixture can be subjected to enzymatic resolution, where a microorganism selectively metabolizes one enantiomer, leaving the other enriched. googleapis.combiointerfaceresearch.com For instance, various yeast strains can selectively consume (S)-3-chloro-1,2-propanediol, allowing for the recovery of the desired (R)-enantiomer. googleapis.com This (R)-3-chloro-1,2-propanediol can then be converted to (2S)-1-azido-3-chloro-2-propanol. The synthesis can also start from the stereospecific opening of an epoxide ring. The reaction of (S)-epichlorohydrin with an azide source, such as sodium azide (NaN₃), in a suitable solvent system is a direct method to introduce the azido group at the C1 position, leading to the formation of (2S)-1-azido-3-chloro-2-propanol. nih.gov

Another approach involves the conversion of glycerol (B35011) to 3-chloro-1,2-propanediol (3-MCPD). scielo.brresearchgate.net While this typically produces a racemic mixture, it serves as a key starting material. researchgate.net The subsequent steps would require chiral separation or stereoselective transformation to yield the specific (2S)-enantiomer. The conversion often involves the reaction of the hydroxyl group with a reagent that facilitates nucleophilic substitution by the azide ion.

Optimization of Reaction Conditions and Yields in (2S)-2-Propanol, 1-azido-3-chloro- Synthesis

Achieving high yields and enantiomeric purity of (2S)-1-azido-3-chloro-2-propanol necessitates careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the use of catalysts to enhance stereoselectivity and efficiency.

Solvent Effects on Stereoselectivity and Reaction Efficiency

The choice of solvent is critical in the synthesis of chiral molecules as it can significantly influence both the reaction rate and the stereochemical outcome. rsc.orgnih.gov In the synthesis of (2S)-1-azido-3-chloro-2-propanol via nucleophilic substitution, the solvent's polarity, protic or aprotic nature, and its ability to solvate the reactants and transition states play a major role.

Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed for nucleophilic substitution reactions involving azide salts. mdpi.com These solvents can effectively solvate the cation (e.g., Na⁺ from NaN₃), leaving a "naked" and more reactive azide anion. This generally leads to a faster reaction rate. However, the effect on stereoselectivity can be complex. In some cases, highly polar solvents can stabilize charged intermediates, potentially leading to a decrease in stereoselectivity if racemization pathways become accessible.

In contrast, polar protic solvents like water or alcohols can solvate both the cation and the anion through hydrogen bonding. researchcommons.org While this can sometimes slow down the reaction rate by stabilizing the nucleophile, it can also play a crucial role in directing the stereochemistry of the reaction, particularly in enzyme-catalyzed processes. rsc.org The dielectric constant of the solvent has been shown to have a linear relationship with the chemical shifts observed in NMR for related azido compounds, indicating the strong influence of the solvent environment on the molecule's electronic structure. researchcommons.orgresearchcommons.org

The following table summarizes the general effects of different solvent types on the azidation reaction:

| Solvent Type | Examples | Effect on Reaction Rate | Effect on Stereoselectivity |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally increases rate due to "naked" nucleophile | Can be variable; may decrease selectivity in some cases |

| Polar Protic | Water, Ethanol, Methanol | Can decrease rate by solvating the nucleophile | Can enhance stereoselectivity, especially in enzymatic reactions |

| Nonpolar | Hexane, Toluene | Generally slow reaction rates for ionic nucleophiles | Often not suitable for this type of reaction |

Temperature and Pressure Influences on Synthetic Pathways

Temperature is a key parameter that controls the kinetics of the synthesis. Generally, increasing the reaction temperature accelerates the rate of reaction. However, for stereoselective syntheses, higher temperatures can be detrimental. Elevated temperatures can provide sufficient energy to overcome the activation barrier for competing, non-selective reaction pathways or lead to the racemization of the desired chiral product. mdpi.com For instance, in the extraction of chloropropanols, higher temperatures led to a decrease in the amount recovered, possibly due to volatilization or degradation. mdpi.com

In the synthesis of (2S)-1-azido-3-chloro-2-propanol, the optimal temperature is a trade-off between achieving a reasonable reaction rate and maintaining high enantiomeric purity. Reactions are often carried out at moderate temperatures to preserve the stereochemical integrity of the chiral centers.

Pressure is less commonly a varied parameter in these types of lab-scale syntheses unless gaseous reagents are involved. However, for industrial-scale production, optimizing pressure could potentially influence reaction rates and equilibria, although specific data for this particular synthesis is not widely reported.

Catalyst Selection for Improved Enantiomeric Excess and Yield

The use of catalysts is a powerful strategy to enhance both the yield and the enantiomeric excess (e.e.) of the desired product. Both enzymatic and chemical catalysts are employed for the synthesis of chiral compounds. nih.govresearchgate.net

Enzymatic Catalysis: Lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic alcohols and esters. researchgate.net For example, a lipase from Candida rugosa or Pseudomonas fluorescens can selectively acylate one enantiomer of a racemic chloropropanol, allowing the separation of the unreacted enantiomer with high optical purity. researchgate.net This enantiopure precursor can then be converted to (2S)-1-azido-3-chloro-2-propanol.

Chemical Catalysis: Chiral organocatalysts, such as squaramide derivatives, have been shown to be effective in promoting enantioselective reactions. nih.govresearchgate.net These catalysts can activate the reactants through hydrogen bonding and other non-covalent interactions, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov For instance, chiral squaramide catalysts have been used for the enantioselective chlorination of silyl (B83357) ketene (B1206846) acetals. nih.gov A similar catalytic strategy could be envisioned for the enantioselective opening of an epoxide or the azidation of a prochiral substrate to yield (2S)-1-azido-3-chloro-2-propanol. Copper-catalyzed azide-alkyne cycloaddition reactions have also been developed for the synthesis of chiral triazoles, demonstrating the potential for metal-based catalysts in controlling stereochemistry in reactions involving azides. nih.gov

The table below provides examples of catalyst types and their potential application in the synthesis of (2S)-1-azido-3-chloro-2-propanol.

| Catalyst Type | Example | Application | Potential Advantage |

| Enzyme (Lipase) | Candida rugosa lipase (CRL) | Kinetic resolution of racemic 3-chloro-1,2-propanediol | High enantioselectivity under mild conditions |

| Organocatalyst | Chiral Squaramide | Enantioselective azidation of a prochiral precursor | Metal-free, tunable catalyst structure for optimization |

| Metal Complex | Chiral Copper Catalyst | Enantioselective ring-opening of epichlorohydrin with azide | High turnover numbers and potential for high e.e. |

Stereochemical Aspects and Chiral Integrity of 2s 2 Propanol, 1 Azido 3 Chloro

Chiral Recognition and Resolution Techniques for Enantiopure (2S)-2-Propanol, 1-azido-3-chloro-

The preparation of enantiomerically pure (2S)-2-Propanol, 1-azido-3-chloro- necessitates a method to distinguish between its (R) and (S) enantiomers. This is achieved through chiral recognition, which can be accomplished by several techniques, leading to the resolution of the racemic mixture.

One of the most effective methods for resolving racemic mixtures of chiral alcohols is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer over the other. For instance, a lipase (B570770) from Candida antarctica (CALB) could be employed to selectively acylate the (R)-enantiomer of 1-azido-3-chloro-2-propanol (B22412), leaving the desired (S)-enantiomer unreacted. nih.govrsc.org The success of this resolution is highly dependent on the choice of enzyme and reaction conditions, including the acyl donor and solvent. A successful dynamic kinetic resolution (DKR) of related beta-chloro alcohols has been achieved by combining enzymatic resolution with a ruthenium-based racemization catalyst, leading to high yields of the desired enantiomer. nih.gov

Another powerful technique for both analytical and preparative scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . chromatographyonline.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a small, polar molecule like 1-azido-3-chloro-2-propanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. wikipedia.orgnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile), is critical for achieving optimal separation. chromatographyonline.comuhplcs.com

A hypothetical comparison of different chiral resolution techniques for 1-azido-3-chloro-2-propanol is presented in Table 1.

Table 1: Comparison of Potential Chiral Resolution Techniques for 1-azido-3-chloro-2-propanol

| Technique | Chiral Selector/Reagent | Principle | Potential Advantages | Potential Challenges |

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Stereoselective acylation | High enantioselectivity, mild reaction conditions | Maximum 50% yield for the desired enantiomer (without DKR), requires optimization of enzyme and conditions |

| Chiral HPLC | Polysaccharide-based CSP | Differential diastereomeric interactions | Applicable for both analytical and preparative scales, direct separation | Requires screening of columns and mobile phases, can be costly for large-scale separation |

| Diastereomeric Crystallization | Chiral acid (e.g., tartaric acid) | Formation of diastereomeric salts with different solubilities | Potentially low cost for large scale | Success is not guaranteed, requires suitable resolving agent and solvent system |

Preservation of Stereochemistry in Downstream Reactions of (2S)-2-Propanol, 1-azido-3-chloro-

Once the enantiopure (2S)-2-Propanol, 1-azido-3-chloro- is obtained, it is crucial to preserve its stereochemical integrity in subsequent chemical transformations. The stereocenter at C-2 is a secondary alcohol, which can be susceptible to racemization under certain conditions. However, many common reactions involving the hydroxyl or azido (B1232118) groups can be carried out with retention of configuration at the C-2 position.

The synthesis of (2S)-2-Propanol, 1-azido-3-chloro- itself often proceeds via the stereoselective ring-opening of a prochiral epoxide, such as epichlorohydrin (B41342), with an azide (B81097) nucleophile. acs.orgcmu.edu The regioselectivity of this reaction, which determines whether the azide attacks the terminal or central carbon of the epoxide, can be influenced by the reaction conditions, including pH and the choice of catalyst. acs.orgcmu.edu A stereoselective attack at the terminal carbon of (S)-epichlorohydrin would lead to the desired (2S)-1-azido-3-chloro-2-propanol. The ring-opening of epoxides is generally a stereospecific SN2 reaction, proceeding with inversion of configuration at the center of attack. google.com

For instance, the reaction of the hydroxyl group, such as in an esterification or etherification, will typically not affect the stereocenter at C-2. Similarly, reactions of the azide group, for example, a "click" reaction (Huisgen cycloaddition) to form a triazole, will also leave the stereochemistry at C-2 intact.

Table 2 outlines some potential downstream reactions of (2S)-2-Propanol, 1-azido-3-chloro- and the expected stereochemical outcome.

Table 2: Stereochemical Outcomes of Downstream Reactions

| Reaction Type | Reagents | Product | Stereochemical Outcome at C-2 |

| Esterification | Acyl chloride, pyridine | (2S)-1-azido-3-chloro-2-propyl acetate | Retention of configuration |

| "Click" Chemistry | Terminal alkyne, Cu(I) catalyst | (2S)-1-(4-substituted-1H-1,2,3-triazol-1-yl)-3-chloro-2-propanol | Retention of configuration |

| Reduction of Azide | H2, Pd/C | (2S)-1-amino-3-chloro-2-propanol | Retention of configuration |

| Substitution of Chlorine | Nucleophile (e.g., RO-) | (2S)-1-azido-3-alkoxy-2-propanol | Retention of configuration |

Determination of Enantiomeric Purity (ee) for (2S)-2-Propanol, 1-azido-3-chloro-

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial to have reliable analytical methods to determine the ee of (2S)-2-Propanol, 1-azido-3-chloro-.

As mentioned previously, chiral HPLC is a primary method for determining the ee of chiral compounds. chromatographyonline.com By separating the two enantiomers, the relative peak areas in the chromatogram can be used to calculate the ee.

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) . tcichemicals.comwikipedia.orgnih.gov A CDA is a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the quantification of each. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. wikipedia.org The alcohol (2S)-2-Propanol, 1-azido-3-chloro- can be converted into its Mosher's ester. The signals in the 1H or 19F NMR spectrum of the resulting diastereomeric esters can then be integrated to determine the ee. rsc.org

A hypothetical dataset for the determination of the ee of a sample of (2S)-2-Propanol, 1-azido-3-chloro- using chiral HPLC is presented in Table 3.

Table 3: Hypothetical Chiral HPLC Data for the Analysis of (2S)-2-Propanol, 1-azido-3-chloro-

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-1-azido-3-chloro-2-propanol | 8.5 | 1,500 |

| (S)-1-azido-3-chloro-2-propanol | 9.8 | 98,500 |

| Calculated ee | 97.0% |

Calculation: ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100%

Reactivity and Mechanistic Investigations of 2s 2 Propanol, 1 Azido 3 Chloro

Reactivity of the Azido (B1232118) Group in (2S)-2-Propanol, 1-azido-3-chloro-

The azido group is a high-energy moiety that serves as a linchpin for several powerful chemical transformations. Its reactivity is central to the utility of (2S)-2-Propanol, 1-azido-3-chloro-, particularly in the realms of cycloaddition and reduction reactions.

Nucleophilic Substitution Reactions Involving the Azide (B81097) Moiety

While the azide group is more commonly employed as a nucleophile in the synthesis of azides or as a 1,3-dipole in cycloadditions, it can, under specific conditions, function as a leaving group. wikipedia.org The reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent, for instance, leads to a cyclic intermediate where the azide can be displaced by nucleophiles. wikipedia.org This type of reactivity, however, is less characteristic than its other roles. More fundamentally, the azide ion is an excellent nucleophile for SN2 reactions, a property leveraged in the synthesis of the parent compound itself from a suitable electrophile. chemicalbook.com

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The most prominent application of the azido group in (2S)-2-Propanol, 1-azido-3-chloro- is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept developed by K. B. Sharpless that emphasizes reactions that are modular, high-yielding, and generate inoffensive byproducts. organic-chemistry.orgyoutube.com

The CuAAC reaction unites an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild, often aqueous conditions at room temperature and is highly regioselective. youtube.comchemistrysteps.com The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide through a series of coordination steps, drastically accelerating the reaction rate compared to the uncatalyzed version. youtube.com The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and hydrolytically stable scaffold that can participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for the amide bond.

The presence of the azido group makes (2S)-2-Propanol, 1-azido-3-chloro- an ideal building block for CuAAC, allowing it to be "clicked" onto a vast array of alkyne-functionalized molecules, including peptides, polymers, and surfaces. numberanalytics.com

Table 1: Typical Components for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Component | Role | Example(s) |

| Azide | 1,3-Dipole | (2S)-2-Propanol, 1-azido-3-chloro- |

| Alkyne | Dipolarophile | Phenylacetylene, Propargyl alcohol |

| Copper(I) Source | Catalyst | CuSO₄·5H₂O (with a reducing agent), CuI, Copper turnings nih.gov |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate (B8700270) |

| Ligand (Optional) | Accelerates reaction, stabilizes Cu(I) | Tris(triazolyl)methylamine ligands libretexts.org |

| Solvent | Reaction Medium | Water, t-BuOH, DMSO, CH₂Cl₂ nih.govresearchgate.net |

| Base (Optional) | Accelerates reaction | DIPEA (N,N-Diisopropylethylamine) researchgate.net |

Reduction Reactions of the Azido Group to Amine Functionality

The azide group serves as a robust and reliable precursor to a primary amine. This transformation is highly valuable as it often proceeds with high chemoselectivity and under mild conditions, making azides a form of "masked amine". chemicalbook.com The reduction of the azido group in (2S)-2-Propanol, 1-azido-3-chloro- would yield (2S)-1-amino-3-chloro-2-propanol, a useful chiral intermediate.

Several methods are available for this reduction:

Catalytic Hydrogenation: This classic method involves treating the azide with hydrogen gas over a metal catalyst like Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂). chemicalbook.comuq.edu.au The reaction is generally clean, with nitrogen gas as the only byproduct.

Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to produce the primary amine and triphenylphosphine oxide. organic-chemistry.orgchemicalbook.com A modification using trimethylphosphine (B1194731) at low temperatures can achieve regioselective reduction in poly-azido compounds. chem-station.com

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. chemicalbook.com However, the high reactivity of these hydrides may limit their compatibility with other functional groups. Milder hydride donors like sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts such as NiCl₂ can also be used. uq.edu.au

Visible Light-Induced Reduction: Modern methods offer remarkable chemoselectivity. A recently developed system uses a ruthenium catalyst (Ru(bpy)₃Cl₂) and visible light to reduce azides with high functional group tolerance, proving compatible with alcohols, alkyl halides, and other sensitive moieties. researchgate.net

Table 2: Selected Methods for the Reduction of Organic Azides to Primary Amines

| Reagent/System | Conditions | Comments |

| H₂, Pd/C | Typically room temperature, atmospheric or higher pressure | Common, clean, byproduct is N₂ gas. chemicalbook.com |

| LiAlH₄, then H₂O | Anhydrous ether or THF | Highly reactive, may reduce other functional groups. chemicalbook.com |

| PPh₃, then H₂O | THF/Water | Staudinger Reduction; mild but produces stoichiometric phosphine oxide byproduct. chemicalbook.com |

| NaBH₄, NiCl₂ | Methanol | Milder alternative to LiAlH₄. uq.edu.au |

| Ru(bpy)₃Cl₂, Ascorbate, Visible Light | Aqueous solution, room temperature | Highly chemoselective, compatible with many sensitive functional groups. researchgate.net |

Reactivity of the Chloro and Hydroxyl Groups in (2S)-2-Propanol, 1-azido-3-chloro-

The vicinal chloro and hydroxyl groups (a chlorohydrin motif) on the propane (B168953) backbone exhibit cooperative reactivity, particularly in nucleophilic substitution, while the secondary alcohol can be targeted in oxidation reactions.

Nucleophilic Substitution of the Chloro Group

The primary chloride in (2S)-2-Propanol, 1-azido-3-chloro- is susceptible to nucleophilic substitution. However, its reactivity is significantly influenced by the adjacent hydroxyl group. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the chloride via an intramolecular SN2 reaction to form a chiral epoxide intermediate, (S)-2-(azidomethyl)oxirane.

This intramolecular cyclization is a common and often dominant reaction pathway for chlorohydrins. wikipedia.org Studies on the analogous 1-chloro-2-propanol (B90593) reacting with an amine showed that the reaction proceeds through an epoxide intermediate. wikipedia.org This epoxide is a highly strained, electrophilic three-membered ring, which is then readily opened by a wide range of external nucleophiles. The attack typically occurs at the less sterically hindered carbon, yielding a 1,2-disubstituted product. This two-step sequence (cyclization-opening) is a powerful method for introducing new functionalities onto the carbon backbone.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in (2S)-2-Propanol, 1-azido-3-chloro- can be oxidized to the corresponding ketone, 1-azido-3-chloropropan-2-one. A key challenge in this transformation is chemoselectivity—the chosen oxidant must not react with the sensitive azide or the chloride.

Many modern oxidizing agents are mild enough to achieve this selectively.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It operates under neutral conditions at room temperature and tolerates a wide variety of functional groups, making it an excellent candidate for this transformation. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine. youtube.com The reaction is performed at very low temperatures (e.g., -78 °C) and is renowned for its mildness and broad functional group compatibility, avoiding over-oxidation. organic-chemistry.org It is suitable for substrates with acid-sensitive groups. youtube.com

The resulting α-azido ketone is itself a valuable synthetic intermediate, poised for further transformations at the carbonyl group or the azide.

Intermolecular and Intramolecular Cyclization Pathways

The presence of nucleophilic (azide, hydroxyl) and electrophilic (carbon bearing chlorine) centers within the same molecule makes (2S)-1-azido-3-chloro-2-propanol a prime candidate for both intramolecular and intermolecular cyclization reactions.

Intramolecular Cyclization:

Under basic conditions, (2S)-1-azido-3-chloro-2-propanol can undergo intramolecular cyclization to form a chiral epoxide. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bonded to the chlorine. For this reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (chloride) are in an anti-periplanar arrangement. This stereochemical requirement is crucial for the backside attack characteristic of an SN2 reaction. The resulting product is a chiral azido-epoxide, a valuable intermediate for the synthesis of various nitrogen-containing compounds.

Intermolecular Cyclization:

In the presence of other reactive species, (2S)-1-azido-3-chloro-2-propanol can participate in intermolecular cyclization reactions. For instance, the azide group can undergo [3+2] cycloaddition reactions with alkynes or strained alkenes to form triazoles. This type of reaction, often catalyzed by copper(I) or ruthenium(II) complexes, is a prominent example of "click chemistry" and allows for the facile construction of more complex molecular architectures. The hydroxyl and chloro functionalities can be further manipulated either before or after the cycloaddition to generate diverse molecular scaffolds.

| Cyclization Type | Key Reagents/Conditions | Product Type | Mechanistic Feature |

| Intramolecular | Base (e.g., NaOH, NaH) | Chiral Azido-epoxide | SN2, anti-periplanar conformation |

| Intermolecular | Alkynes, Copper(I) catalyst | Triazoles | [3+2] Cycloaddition |

Mechanistic Studies of Reactions Involving (2S)-1-azido-3-chloro-2-propanol

A deeper understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of reactions involving this versatile molecule.

Investigation of Reaction Intermediates and Transition States

The intramolecular cyclization to form the epoxide proceeds through a well-defined transition state. Computational studies can model the energy profile of this reaction, confirming the energetic favorability of the anti-periplanar arrangement of the reacting centers. The transition state involves the partial formation of the C-O bond and the partial breaking of the C-Cl bond. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting epoxide, making this a stereospecific reaction.

In intermolecular reactions, such as the azide-alkyne cycloaddition, the mechanism involves the formation of a copper-acetylide intermediate, which then coordinates with the azide. The subsequent steps involve the formation of a six-membered metallacycle followed by reductive elimination to yield the triazole ring. The investigation of these intermediates and transition states is often carried out using a combination of kinetic studies and computational modeling.

Radical Pathways in Azidoalkanol Transformations

While many reactions of azides are ionic in nature, they can also participate in radical transformations. The azido group can be a precursor to the highly reactive azidyl radical (N3•) under specific conditions, such as photolysis or in the presence of strong oxidizing agents. Although less common for simple azidoalcohols, these radical pathways can open up alternative reaction manifolds. For instance, an azidyl radical could potentially abstract a hydrogen atom from the carbon backbone, leading to rearranged or fragmented products. However, for (2S)-1-azido-3-chloro-2-propanol, the ionic pathways, particularly the intramolecular cyclization, are generally more favorable and synthetically useful.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects play a critical role in governing the reactivity and conformational preferences of (2S)-1-azido-3-chloro-2-propanol. The "gauche effect" is one such phenomenon that can influence the molecule's preferred conformation. This effect describes the tendency of a molecule to adopt a gauche conformation when it possesses adjacent atoms with lone pairs or electronegative substituents. In the case of (2S)-1-azido-3-chloro-2-propanol, the interactions between the lone pairs of the oxygen and nitrogen atoms, as well as the electronegative chlorine atom, will influence the rotational equilibrium around the C-C bonds.

Advanced Analytical Characterization of 2s 2 Propanol, 1 Azido 3 Chloro for Research

Spectroscopic Analysis of (2S)-2-Propanol, 1-azido-3-chloro-

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of (2S)-2-Propanol, 1-azido-3-chloro-.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2S)-2-Propanol, 1-azido-3-chloro-, ¹H and ¹³C NMR spectra are used to verify the connectivity of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three-carbon chain. The chemical shifts are influenced by the adjacent electronegative chloro, azido (B1232118), and hydroxyl groups. The methine proton (CH-OH) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The two sets of methylene protons (CH₂Cl and CH₂N₃) would exhibit complex splitting patterns, appearing as diastereotopic protons due to the adjacent chiral center.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals, one for each carbon atom in the propanol (B110389) backbone. The chemical shifts are influenced by the attached functional groups. The carbon bearing the chlorine atom (C-Cl) would be found at a lower field compared to the carbon with the azide (B81097) group (C-N₃), while the carbon attached to the hydroxyl group (C-OH) would be shifted further downfield. Data from a structurally similar compound, 1,3-dichloro-2-propanol, shows signals for CH₂Cl at approximately 46.8 ppm and CHOH at 70.5 ppm, providing a reference for expected shifts. researchgate.net

Table 1: Predicted NMR Data for (2S)-2-Propanol, 1-azido-3-chloro- in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | ~4.0-4.2 (CHOH) | Multiplet |

| ¹H | ~3.6-3.8 (CH₂Cl) | Doublet of doublets |

| ¹H | ~3.4-3.6 (CH₂N₃) | Doublet of doublets |

| ¹H | ~2.5-3.5 (OH) | Broad singlet |

| ¹³C | ~70-72 (CHOH) | - |

| ¹³C | ~52-55 (CH₂N₃) | - |

FT-IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For (2S)-2-Propanol, 1-azido-3-chloro-, the key functional groups—azide (N₃), hydroxyl (OH), and carbon-chlorine (C-Cl)—have characteristic absorption bands.

The azide group exhibits a strong, sharp, and highly characteristic absorption peak in the region of 2100 cm⁻¹. chemrxiv.orgresearchgate.net The hydroxyl group is identified by a broad O-H stretching band, typically found between 3200 and 3600 cm⁻¹. biointerfaceresearch.com The C-Cl bond shows a stretching vibration in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for (2S)-2-Propanol, 1-azido-3-chloro-

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Azide | N₃ stretch | ~2100 | Strong, Sharp |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For (2S)-2-Propanol, 1-azido-3-chloro-, with the molecular formula C₃H₆ClN₃O, HRMS can confirm this composition with high accuracy. chemicalbook.comnih.gov Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and its exact mass measured and compared to the calculated value.

Table 3: High-Resolution Mass Spectrometry Data for (2S)-2-Propanol, 1-azido-3-chloro-

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₃H₇ClN₃O⁺ | 136.0272 |

As a chiral compound, (2S)-2-Propanol, 1-azido-3-chloro- is optically active, meaning it rotates the plane of polarized light. nih.gov The specific rotation, [α]D, is a characteristic physical property. The (2S) enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its (2R) counterpart. For example, the related compound (R)-3-Chloro-1,2-propanediol has a reported specific rotation of -5. biointerfaceresearch.com

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. rsc.org The CD spectrum of the (2S) enantiomer will be a mirror image of the (2R) enantiomer's spectrum, allowing for unambiguous confirmation of the absolute configuration when compared with theoretical calculations or a known standard.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity. jiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral sample. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this type of separation. researchgate.netmdpi.com By developing a suitable method, the (2S) and (2R) enantiomers of 1-azido-3-chloro-2-propanol (B22412) can be resolved into two separate peaks, allowing for accurate determination of the purity of the desired (2S) enantiomer.

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose-based CSP) or Chiralcel® OD-H (cellulose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Related Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct GC-MS analysis of polar analytes like (2S)-2-Propanol, 1-azido-3-chloro- presents challenges. The presence of a hydroxyl (-OH) group leads to low volatility and potential for undesirable interactions within the GC system, such as adsorption on the column, resulting in poor peak shape and inaccurate quantification. jfda-online.comlibretexts.org To overcome these issues, chemical derivatization is an essential step. jfda-online.comresearchgate.net Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it more amenable to GC analysis. libretexts.orgsigmaaldrich.com

For the hydroxyl group in (2S)-2-Propanol, 1-azido-3-chloro-, the most common derivatization methods fall into three categories: silylation, acylation, and alkylation. libretexts.orggcms.cz

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar than the original alcohol. libretexts.org The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, meaning the secondary alcohol in the target compound should react readily. sigmaaldrich.com

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. libretexts.orgosti.gov Using fluorinated anhydrides, like pentafluoropropionic anhydride, can enhance volatility and improve detection sensitivity, particularly with an electron capture detector (ECD) or through mass spectrometry. jfda-online.com Acylation has been successfully used to derivatize pinacolyl alcohol, another sterically hindered secondary alcohol, for GC-MS analysis in complex matrices. osti.gov

Alkylation: This technique can convert alcohols into more volatile ethers. For instance, pentafluorobenzylbromide (PFBBr) can be used to form pentafluorobenzyl ethers, which are highly responsive to ECD. gcms.cz

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and the detector being used. gcms.cz Following derivatization, the resulting derivative of (2S)-2-Propanol, 1-azido-3-chloro- can be analyzed using a standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), coupled to a mass spectrometer for definitive identification based on its mass spectrum. osti.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Alcohols This table is interactive. You can sort and filter the data.

| Derivatization Method | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|---|

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability. libretexts.org |

| Acylation | Acid Anhydrides | Pentafluoropropionic Anhydride (PFPA) | Alcohol (-OH) | Fluoroacyl Ester | Increased volatility; enhanced ECD and MS detection. jfda-online.com |

| Acylation | Acyl Chlorides | Benzoyl Chloride | Alcohol (-OH) | Benzoyl Ester | Creates a derivative with a significantly different retention time. osti.gov |

| Alkylation | Alkylating Agents | Pentafluorobenzyl Bromide (PFBBr) | Alcohol (-OH) | Pentafluorobenzyl (PFB) Ether | High response on Electron Capture Detectors (ECD). gcms.cz |

Thermal Analysis and Stability Studies of (2S)-2-Propanol, 1-azido-3-chloro-

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability of energetic materials like organic azides. acs.org (2S)-2-Propanol, 1-azido-3-chloro- contains an azide functional group, which is known to be thermally sensitive and can decompose exothermically, releasing nitrogen gas. acs.orgnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. acs.org For an organic azide, a DSC thermogram would typically show a sharp exothermic peak corresponding to the decomposition of the molecule. acs.org The onset temperature of this exotherm is a critical indicator of the compound's thermal stability; lower onset temperatures suggest lower stability. acs.org The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHD), which quantifies the energy released. acs.org Studies on various diazo and azido compounds have shown a wide range of onset temperatures (from 75 to 160 °C) and decomposition energies. acs.org For example, the decomposition of sodium azide, an inorganic azide, shows a strong exothermic reaction. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. acs.org When analyzing (2S)-2-Propanol, 1-azido-3-chloro-, a TGA curve would show a distinct mass loss corresponding to the decomposition event observed in the DSC. acs.org A primary decomposition step would likely involve the loss of a nitrogen molecule (N₂), which accounts for a predictable percentage of the compound's total molecular mass. acs.org For instance, the TGA of ethyl (phenyl)diazoacetate shows a sharp mass loss that corresponds precisely to the mass of N₂. acs.org Simultaneous TGA-DSC analysis can provide correlated information, where the DSC peak temperature aligns with the onset of mass loss in the TGA curve. azom.com

The stability of azido compounds can be influenced by their molecular structure and the presence of other functional groups. nih.gov The data from DSC and TGA are vital for understanding the thermal hazards and establishing safe handling and storage conditions for (2S)-2-Propanol, 1-azido-3-chloro-.

Table 2: Representative Thermal Decomposition Data for Energetic Compounds This table is interactive. You can sort and filter the data.

| Compound Type | Example Compound | Analysis Method | Onset Temperature (Tonset) | Event Type | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Diazo Compound | Ethyl (phenyl)diazoacetate | DSC | ~85 °C | Exothermic Decomposition | Corresponds to N₂ loss. | acs.org |

| Azide Salt | Sodium Azide | DTA | 400 °C | Exothermic Reaction | Initial reaction in air. | researchgate.net |

| Sulfonyl Azide | Toluenesulfonyl Azide (TsN₃) | DSC | >100 °C | Exothermic Decomposition | Generally more stable than diazo compounds but more energetic. | acs.org |

| Pharmaceutical Salt | Crystalline Powder (Free Base) | TGA-DSC | 287.2 °C | Exothermic Decomposition | DSC peak aligns with TGA onset of decomposition. | azom.com |

Electron Paramagnetic Resonance (EPR) Studies of Related Azidoalkanols for Radical Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.comnih.gov This method is uniquely suited to investigate the radical intermediates that may be formed from (2S)-2-Propanol, 1-azido-3-chloro-, particularly through the cleavage of the azido group. nih.gov

The generation of radical species from organic azides can be initiated by thermal or photochemical energy. The primary radical species formed is often the highly reactive azide radical (N₃•). researchgate.netrsc.org This transient species can be studied by EPR, although its short lifetime often necessitates techniques like spin trapping. nih.gov Spin trapping involves using a compound (a "spin trap") that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by EPR. nih.gov

Alternatively, the decomposition of the azide can lead to the formation of a nitrogen-centered aminyl radical after the elimination of N₂ gas. nih.gov EPR studies on azidonucleosides have successfully characterized such nitrogen-centered radicals. nih.gov The analysis of the resulting EPR spectrum provides detailed information about the radical's electronic structure. researchgate.net Key parameters obtained from an EPR spectrum include:

g-value: This parameter is characteristic of the radical and its electronic environment. researchgate.net

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). The number of lines and their splitting pattern in the spectrum reveal the identity and number of interacting nuclei, providing crucial structural information about the radical. nih.govyoutube.com

By studying related azidoalkanols, EPR spectroscopy can be used to identify the specific radical intermediates formed from (2S)-2-Propanol, 1-azido-3-chloro- upon decomposition. This information is fundamental to understanding its reaction mechanisms, particularly in contexts involving radical chemistry. For example, complex EPR spectra from reactions of aromatic azides have been analyzed to identify dimer and trimer radical cations, demonstrating the power of EPR in elucidating complex reaction pathways. nih.gov

Table 3: EPR Spectral Characteristics of Related Nitrogen-Centered Radicals This table is interactive. You can sort and filter the data.

| Radical Source | Radical Species | EPR Signal Description | g-value | Hyperfine Coupling (a) | Reference |

|---|---|---|---|---|---|

| Aromatic Azides | Dimer Radical Cations [ArNHC₆H₄NH₂]⁺• | Complex multi-line spectrum | Not specified | Multiple N and H couplings | nih.gov |

| 2′-azido-2′-deoxynucleotides | Nitrogen-centered radical | Anisotropic triplet with second hyperfine interaction | Not specified | Not specified | nih.gov |

| Azide Anion (N₃⁻) | Azide Radical (N₃•) | Generated via Single Electron Transfer | Not specified | Not specified | researchgate.netrsc.org |

| TEMPO (stable radical) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | Three sharp lines of equal intensity | ~2.006 | a(¹⁴N) ≈ 15-17 G | youtube.com |

Applications of 2s 2 Propanol, 1 Azido 3 Chloro in Complex Organic Synthesis

Role as a Chiral Building Block for Asymmetric Synthesis

The inherent chirality of (2S)-2-Propanol, 1-azido-3-chloro- makes it an excellent starting point for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. wiley-vch.de Chiral synthesis is critical in the development of new drugs and agrochemicals. wiley-vch.de The defined (S)-configuration at the C2 position allows for the transfer of chirality to subsequent products, eliminating the need for costly resolution steps later in a synthetic sequence.

(2S)-2-Propanol, 1-azido-3-chloro- is a valuable precursor for the synthesis of chiral amines and, more specifically, chiral 1,2-aminoalcohols. The azide (B81097) group can be readily and selectively reduced to a primary amine using standard chemical methods, such as catalytic hydrogenation or Staudinger reduction. chemicalbook.com This transformation converts the azido (B1232118) alcohol into a chiral aminoalcohol, a structural motif present in numerous biologically active molecules and chiral ligands.

The synthesis of chiral aminoalcohols is a key focus in drug discovery. wiley-vch.de For instance, stereoselective methods are often employed to create cyclic cis-1,2-amino alcohols from trans-1,2-azido alcohol precursors, highlighting the utility of the azido alcohol functionality in accessing these important structures. google.com The reduction of the azide in (2S)-1-azido-3-chloro-2-propanol yields (2S)-1-amino-3-chloro-2-propanol, a key chiral intermediate that can be further modified. The presence of the chloro group provides an additional handle for subsequent chemical transformations, allowing for the creation of a diverse library of chiral aminoalcohols.

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. google.comnih.gov The azide group in (2S)-2-Propanol, 1-azido-3-chloro- is a versatile functional group that can participate in various cyclization reactions. nih.gov

One of the most common applications is in [3+2] cycloaddition reactions, often referred to as "click chemistry," where the azide reacts with an alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient and regioselective. The compound can also undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate, which can then participate in intramolecular C-H insertion or react with other moieties to form various heterocyclic systems. nih.gov These reactions allow for the construction of five- and six-membered rings, as well as fused heterocyclic systems, all while retaining the original chiral center. google.comnih.gov

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The structural features of (2S)-2-Propanol, 1-azido-3-chloro- make it an ideal starting material for the synthesis of complex pharmaceutical agents, where specific stereochemistry is often a requirement for efficacy and safety.

The oxazolidinone class of antibiotics represents a significant development in antibacterial agents, and Linezolid was the first member of this class to be approved for clinical use. The synthesis of Linezolid and its analogues often relies on chiral building blocks to construct the core (S)-5-(aminomethyl)-2-oxazolidinone structure. Research has demonstrated that derivatives of 1-azido-3-chloro-2-propanol (B22412) are key intermediates in this process.

For example, a facile synthesis of a key precursor for Linezolid involves using a derivative made from (R)-Epichlorohydrin (which leads to the (S)-alcohol after ring-opening). The azido group serves as a masked form of the amine required in the final product. The synthesis involves converting the chiral azido-chloro-propanol into a carbamate, followed by cyclization to form the oxazolidinone ring. The azide is then reduced to an amine at a later stage of the synthesis. This strategy highlights the compound's role in providing the necessary chirality and a latent amino group for the construction of these important antibiotics. Furthermore, azide-functionalized analogues of Linezolid have been synthesized to serve as versatile intermediates for creating new antibiotic variants through click chemistry.

Table 1: Synthetic Utility of (2S)-2-Propanol, 1-azido-3-chloro-

| Application Area | Key Reaction Type | Resulting Structure/Product | Ref. |

|---|---|---|---|

| Asymmetric Synthesis | Azide Reduction | Chiral Aminoalcohols | chemicalbook.com, google.com |

| Heterocycle Synthesis | [3+2] Cycloaddition | Chiral Triazoles | google.com, nih.gov |

| Pharmaceutical Synthesis | Cyclization / Azide Reduction | Oxazolidinone Core (Linezolid) | , |

| Drug Development | N/A (Structural Backbone) | Chiral scaffold for anticoagulants | google.com |

| Reagent Development | Click Chemistry | Derivatized Probes and Reagents |

The chiral propanol (B110389) framework is a key structural feature in several modern pharmaceuticals, including direct factor Xa inhibitors used as anticoagulants. For instance, the anticoagulant Rivaroxaban contains a central (S)-oxazolidinone ring derived from a chiral C3 building block. google.com

Syntheses of Rivaroxaban often start from (S)-epichlorohydrin to establish the correct stereochemistry. google.com While the documented industrial syntheses may not use (2S)-2-Propanol, 1-azido-3-chloro- directly, they employ closely related intermediates such as (S)-1-chloro-3-(((aryl)methylene)amino)propan-2-ols, which are also derived from (S)-epichlorohydrin. google.com This demonstrates the critical importance of this specific chiral backbone for the synthesis of this class of anticoagulants. The use of the azido-variant remains a viable synthetic alternative for accessing the necessary chiral amine functionality required for the oxazolidinone ring formation.

Derivatization to Form Advanced Synthetic Reagents and Chiral Auxiliaries

The trifunctional nature of (2S)-2-Propanol, 1-azido-3-chloro- allows for its derivatization into more complex reagents. The hydroxyl, chloro, and azido groups can be manipulated selectively to introduce new functionalities. chemicalbook.com

A powerful example of its derivatization is the use of the azide group in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction allows for the efficient and specific conjugation of the molecule to other chemical entities, such as fluorophores or biomolecules. For instance, an azide-modified analogue of Linezolid was conjugated to fluorophores to create fluorescent probes for imaging bacteria. This demonstrates how the azido-propanol backbone can be used to create advanced chemical biology tools and reagents.

While not extensively documented as a classical chiral auxiliary, the compound possesses the necessary features for such an application. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center, after which it is removed. The hydroxyl group of (2S)-2-Propanol, 1-azido-3-chloro- could be used to form a chiral ester or ether, influencing subsequent reactions at a different part of the molecule before being cleaved. Its role as a foundational chiral building block, however, remains its most prominent application. wiley-vch.de

Functionalization of Polymeric Materials and Bioconjugation Agents

(2S)-1-Azido-3-chloro-2-propanol is a versatile chiral building block whose distinct functional groups—an azide, a chloro group, and a secondary alcohol—offer multiple pathways for the strategic modification of materials. The azido group is particularly valuable as a handle for "click" chemistry, a suite of reactions known for their high efficiency and specificity. This makes the compound a prime candidate for functionalizing polymers and creating bioconjugates. smolecule.com The hydroxyl and chloro groups provide additional sites for covalent attachment to polymer backbones or surfaces, enabling the introduction of the azide moiety for subsequent transformations. This trifunctional nature allows for its use as a linker to attach bioactive molecules to polymers or to modify the surfaces of materials.

The primary application in this context is leveraging the azide group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgsigmaaldrich.com This reaction facilitates the covalent linking of the azide-functionalized material with an alkyne-containing molecule, polymer, or biomolecule. The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is exceptionally selective, preventing unwanted side reactions with other functional groups present in complex systems like biological environments. organic-chemistry.orgsigmaaldrich.com

Incorporation into Block Copolymers and Macromolecules

The structure of (2S)-1-azido-3-chloro-2-propanol is well-suited for the synthesis of complex macromolecular architectures such as block copolymers. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The properties of these materials are derived from the characteristics of the individual blocks, allowing for the design of materials with tailored functionalities.

One established strategy for creating azide-functionalized polymers, which can then be used to build block copolymers, is through the chemical modification of existing polymers. For instance, polymers synthesized via methods like atom transfer radical polymerization (ATRP) often possess halide end-groups. These terminal halides can be converted into azides through nucleophilic substitution using an azide source. researchgate.net This post-polymerization modification effectively installs a "clickable" handle at the chain end.

(2S)-1-Azido-3-chloro-2-propanol can be envisioned as a key component in such syntheses. Its hydroxyl or chloro functionalities can act as initiation or termination points in various polymerization methods, directly incorporating the azide group into the polymer structure from the outset. For example, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters (like lactide or caprolactone), while the chloro group could be used in other polymerization schemes. This pre-functionalized polymer can then be "clicked" to another polymer chain that has a terminal alkyne group, yielding a well-defined block copolymer.

Table 1: Potential Strategies for Incorporating (2S)-1-azido-3-chloro-2-propanol into Macromolecules

| Strategy | Role of (2S)-1-azido-3-chloro-2-propanol | Resulting Macromolecule | Subsequent Reaction for Block Copolymer Formation |

| Initiator | The hydroxyl group initiates polymerization of a monomer. | Polymer chain with a terminal azide group (and a pendant chloro group). | CuAAC click reaction with an alkyne-terminated polymer. |

| Terminating Agent | The chloro or hydroxyl group reacts to end a living polymerization. | Polymer chain with a terminal azide group. | CuAAC click reaction with an alkyne-terminated polymer. |

| Post-Polymerization Modification | Used to modify a reactive polymer backbone. | Polymer with pendant azide groups. | Grafting of alkyne-functionalized side chains via click chemistry. |

The reactivity of the azide in these click reactions is influenced by the electronic environment and steric hindrance around the azido group. researchgate.net Research has shown that azides with adjacent electron-withdrawing groups tend to react faster, a factor to be considered when designing synthetic strategies. researchgate.net

Development of Azide-Functionalized Materials for "Click" Chemistry

The development of materials bearing azide functionalities is a significant area of research because it opens the door to virtually limitless modification possibilities through click chemistry. enamine.net (2S)-1-Azido-3-chloro-2-propanol serves as an ideal reagent for introducing the essential azido group onto a wide range of substrates, from nanoparticles to biological macromolecules. smolecule.comnih.gov

The process involves covalently attaching the molecule to a surface or polymer, leaving the azide group exposed and available for reaction. This "azide-functionalized" material becomes a platform that can be readily conjugated with any alkyne-bearing molecule of interest. This approach has been used to modify silica (B1680970) nanoparticles, carbon nanotubes, and other nanomaterials. nih.gov For example, silica nanoparticles can be functionalized with azido groups and subsequently conjugated with alkyne-modified phthalocyanines, which are molecules with applications in photodynamic therapy. nih.gov

Click Chemistry: The Foundation of Functionalization

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction forms a stable triazole ring, covalently and irreversibly linking the two molecular fragments. organic-chemistry.org

Table 2: Key Features of CuAAC for Material Functionalization

| Feature | Description | Reference |

| High Efficiency | Reactions proceed to near-quantitative yields. | organic-chemistry.org |

| Mild Conditions | Often performed at room temperature in benign solvents, including water. | organic-chemistry.org |

| High Selectivity | The azide and alkyne groups react specifically with each other, ignoring most other functional groups. | sigmaaldrich.com |

| Robustness | The reaction is tolerant of a wide pH range (4-12) and various functional groups. | organic-chemistry.org |

| Stable Product | Forms a chemically and biologically stable 1,2,3-triazole linkage. | organic-chemistry.orgsigmaaldrich.com |

This robust and versatile chemistry allows for the precise engineering of material surfaces and the construction of complex bioconjugates. By first creating an azide-functionalized platform using a reagent like (2S)-1-azido-3-chloro-2-propanol, researchers can then attach molecules that impart specific properties, such as fluorescence (for imaging), biocompatibility (e.g., polyethylene (B3416737) glycol), or biological targeting (e.g., peptides or antibodies). sigmaaldrich.com

Theoretical and Computational Investigations of 2s 2 Propanol, 1 Azido 3 Chloro

Quantum Chemical Calculations for Electronic Structure and Conformation

A thorough theoretical investigation of (2S)-1-azido-3-chloro-2-propanol would commence with quantum chemical calculations to determine its most stable three-dimensional structures and electronic properties.

Electronic Structure: The electronic structure, which dictates the molecule's reactivity, would be analyzed through methods like Hartree-Fock (HF) or more advanced post-HF methods. These calculations would reveal the distribution of electrons within the molecule, identifying regions of high or low electron density. Key parameters such as orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions would be determined. This information is crucial for predicting how the molecule might interact with other reagents.

Conformational Analysis: Due to the rotational freedom around its single bonds, (2S)-1-azido-3-chloro-2-propanol can exist in various conformations. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by optimization with higher-level quantum mechanical methods, would be necessary to identify the global minimum and other low-energy conformers. The relative energies of these conformers would indicate their population at a given temperature. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the azide (B81097) or chlorine moieties, would be of particular interest as they can significantly influence the preferred conformation.

Illustrative Data for Conformational Analysis: A computational study on a related compound, 1,3-dichloro-2-propanol, predicted it to exist in a mixture of Ggg1 and Ggg conformations at ambient temperature. nih.gov A similar approach for (2S)-1-azido-3-chloro-2-propanol would yield a set of stable conformers and their relative energies.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conformer 1 | 0.00 | Data not available |

| Conformer 2 | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available |

Reaction Pathway Modeling and Energy Profiling for Synthetic Transformations

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. For (2S)-1-azido-3-chloro-2-propanol, this could involve modeling its synthesis or its subsequent transformations.

Synthetic Pathways: A common route to halohydrins involves the reaction of an alkene with a halogen in the presence of water. arxiv.orgnih.gov The synthesis of (2S)-1-azido-3-chloro-2-propanol could potentially involve the ring-opening of a chiral epoxide with an azide source. Computational modeling could elucidate the regioselectivity and stereoselectivity of such a reaction by calculating the energy barriers for different pathways.

Energy Profiling: For any proposed reaction, the energy profile would be mapped by locating the transition states connecting reactants, intermediates, and products. The activation energies calculated from these profiles would provide quantitative predictions of reaction rates and help to understand why certain products are favored over others. For instance, in the context of its use in further synthesis, the reaction of the azide group in a click chemistry reaction or the displacement of the chloride could be modeled.

Illustrative Data for Reaction Energy Profiling: Modeling the SN2 reaction of an azide with an epoxide would involve calculating the energies of the reactants, the transition state, and the product. The difference in energy between the reactants and the transition state would give the activation energy.

| Species | Relative Energy (kcal/mol) |

| Reactants (Epoxide + Azide) | 0.00 |

| Transition State | Data not available |

| Product ((2S)-1-azido-3-chloro-2-propanol) | Data not available |

Spectroscopic Property Prediction and Validation (e.g., Vibrational Spectra)

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the synthesized molecule.

Vibrational Spectra: The calculation of vibrational frequencies (IR and Raman) is a standard output of quantum chemical calculations. nih.gov By performing a frequency calculation on the optimized geometry of (2S)-1-azido-3-chloro-2-propanol, a theoretical vibrational spectrum can be generated. The characteristic stretching frequencies of the O-H, C-Cl, and N3 groups would be of particular interest for structural confirmation. A study on 1,3-dichloro-2-propanol, for example, utilized calculated spectra to analyze the presence of different conformers. nih.gov

NMR Spectra: Chemical shifts for ¹H and ¹³C NMR can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared to experimental spectra, can help in the complete assignment of all protons and carbons in the molecule and confirm its stereochemistry.

Illustrative Data for Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| Asymmetric N₃ stretch | Data not available |

| Symmetric N₃ stretch | Data not available |

| C-Cl stretch | Data not available |

Density Functional Theory (DFT) for Thermodynamic and Kinetic Parameters

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of (2S)-1-azido-3-chloro-2-propanol. nih.govresearchgate.net

Thermodynamic Parameters: DFT calculations can be used to compute key thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These values are essential for understanding the stability of the molecule and the position of equilibrium in its reactions.

Kinetic Parameters: As mentioned in the reaction pathway modeling section, DFT is instrumental in calculating the activation energies for chemical reactions. By applying Transition State Theory, these activation energies can be used to predict reaction rate constants, providing a kinetic understanding of the molecule's reactivity.

Illustrative Table of DFT-Calculated Parameters:

| Parameter | Calculated Value |

| Enthalpy of Formation (ΔHf°) | Data not available |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available |

| Dipole Moment | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |